molecular formula C14H19NO4 B3108962 Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate CAS No. 169512-94-1

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate

Cat. No. B3108962
CAS RN: 169512-94-1
M. Wt: 265.3 g/mol
InChI Key: RCUHEYOGXNRVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the amino group using tert-butoxycarbonyl (Boc) and subsequent esterification with phenylacetic acid. Various bases have been explored for the reaction, with the best results achieved using CH3COOCs and 18-crown-6-ether in toluene as the solvent .


Molecular Structure Analysis

The molecular formula of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is C9H17NO4. It contains an amino group protected by a Boc group, an ester group, and a phenyl ring. The stereochemistry of the compound is important for its biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .

Scientific Research Applications

Chemical Structure Analysis and Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate and its derivatives have been extensively studied for their chemical structures. For instance, the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines has been confirmed, as shown in the synthesis of various ester compounds, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate (Ravikumar et al., 2015). Additionally, the synthesis of enantiomers of key amino acid fragments, such as methyl-(2 S, 8 R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, has been explored for applications in the synthesis of compounds like microsporin B (Swaroop et al., 2014).

Application in Peptide and Amino Acid Synthesis

The compound is used in the synthesis of various peptides and amino acids. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been utilized as a building block for creating cyclopropyl-containing amino acids in protected form (Limbach et al., 2009). Similarly, amino acid-derived acetylene monomers, like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been synthesized and polymerized, demonstrating the versatility of this compound in polymer science (Gao et al., 2003).

Role in Crystal Structure and Conformation Analysis

The compound's derivatives are also used in studying crystal structures and molecular conformations. For instance, tert-Butoxy­carbonyl­glycyl-dehydro­alanyl-glycine methyl ester has been characterized by single-crystal X-ray diffraction and density functional theory calculations, providing insights into peptide chain conformations (Ejsmont et al., 2007).

Safety and Hazards

  • MSDS : Detailed safety information can be found here .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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